molecular formula C10H13ClOSi B012818 2-(Trimethylsilyl)benzoyl chloride CAS No. 100475-98-7

2-(Trimethylsilyl)benzoyl chloride

Cat. No. B012818
M. Wt: 212.75 g/mol
InChI Key: CLMNKQSTJHNSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylsilyl)benzoyl chloride is a chemical compound that is widely used in scientific research. It is a derivative of benzoyl chloride and is often used as a reagent in organic synthesis. This compound is also known as TMS benzoyl chloride and is a colorless liquid that is soluble in most organic solvents.

Mechanism Of Action

The mechanism of action of 2-(Trimethylsilyl)benzoyl chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols. This reactivity makes it an important reagent in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(Trimethylsilyl)benzoyl chloride. However, it is known that this compound can react with biological molecules such as proteins and nucleic acids, which can lead to changes in their structure and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Trimethylsilyl)benzoyl chloride in lab experiments is its high reactivity, which allows for the efficient synthesis of a wide range of organic compounds. However, this compound can be hazardous and requires careful handling due to its corrosive and toxic nature.

Future Directions

There are several future directions for research involving 2-(Trimethylsilyl)benzoyl chloride. One area of interest is the development of new synthetic methods that utilize this compound as a reagent. Another area of research is the investigation of its potential applications in medicinal chemistry, particularly in the synthesis of new drugs. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(Trimethylsilyl)benzoyl chloride involves the reaction of benzoyl chloride with trimethylsilyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at room temperature and the product is obtained in good yield.

Scientific Research Applications

2-(Trimethylsilyl)benzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is used in the preparation of a variety of compounds such as esters, amides, and ketones. This compound is also used in the synthesis of natural products such as alkaloids and terpenes.

properties

CAS RN

100475-98-7

Product Name

2-(Trimethylsilyl)benzoyl chloride

Molecular Formula

C10H13ClOSi

Molecular Weight

212.75 g/mol

IUPAC Name

2-trimethylsilylbenzoyl chloride

InChI

InChI=1S/C10H13ClOSi/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3

InChI Key

CLMNKQSTJHNSMB-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=CC=C1C(=O)Cl

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1C(=O)Cl

synonyms

Benzoyl chloride, 2-(trimethylsilyl)- (9CI)

Origin of Product

United States

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